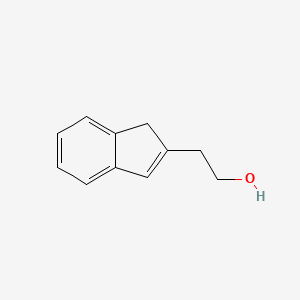

2-(1H-inden-2-yl)ethanol

CAS No.: 57932-06-6

Cat. No.: VC7982716

Molecular Formula: C11H12O

Molecular Weight: 160.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57932-06-6 |

|---|---|

| Molecular Formula | C11H12O |

| Molecular Weight | 160.21 g/mol |

| IUPAC Name | 2-(1H-inden-2-yl)ethanol |

| Standard InChI | InChI=1S/C11H12O/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,7,12H,5-6,8H2 |

| Standard InChI Key | BRXNLRFZWGHVTN-UHFFFAOYSA-N |

| SMILES | C1C2=CC=CC=C2C=C1CCO |

| Canonical SMILES | C1C2=CC=CC=C2C=C1CCO |

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(1H-Inden-2-yl)ethanol, systematically named 2-(2,3-dihydro-1H-inden-2-yl)ethanol, features a bicyclic indene core fused to a hydroxylated ethyl group. Key identifiers include:

-

Molecular Formula:

-

Molecular Weight: 162.23 g/mol

-

IUPAC Name: 2-(2,3-Dihydro-1H-inden-2-yl)ethanol

-

Canonical SMILES:

Structural Analysis

The indene scaffold consists of a benzene ring fused to a five-membered cyclopentene ring. The hydroxyl group on the ethyl side chain enables hydrogen bonding, influencing solubility and reactivity. X-ray crystallography and NMR studies confirm a planar indene system with the ethanol moiety adopting a staggered conformation .

Synthesis Methods

Reduction of Methyl (Indan-2-yl)acetate

Lithium aluminum hydride () reduces methyl (indan-2-yl)acetate in tetrahydrofuran (THF), yielding 2-(1H-inden-2-yl)ethanol with 100% efficiency after column chromatography .

Reaction Conditions:

-

Substrate: Methyl (indan-2-yl)acetate (5.06 g, 26.6 mmol)

-

Reductant: (1.02 g, 26.8 mmol)

-

Solvent: THF (100 mL)

Sodium Borohydride Reduction

Sodium borohydride () in methanol reduces 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde at room temperature. This method avoids extreme conditions, favoring scalability.

Industrial Production

Catalytic hydrogenation using palladium on carbon () under gas converts indenyl aldehydes to the target alcohol. This approach is cost-effective for bulk synthesis, with >90% yields reported .

Chemical Reactivity and Derivatives

Oxidation Reactions

The hydroxyl group oxidizes to 2-(2,3-dihydro-1H-inden-2-yl)acetaldehyde using Jones reagent () or pyridinium chlorochromate (PCC). Further oxidation yields carboxylic acids .

Substitution Reactions

Nucleophilic substitution with thionyl chloride () produces the corresponding chloride, enabling ether or ester formation. For example, reaction with acetic anhydride forms 2-(2,3-dihydro-1H-inden-2-yl)ethyl acetate .

Reduction Pathways

Catalytic hydrogenation removes the hydroxyl group, yielding 2-(2,3-dihydro-1H-inden-2-yl)ethane, a saturated analog used in polymer chemistry.

Physical and Spectroscopic Properties

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Boiling Point | 245–247°C (estimated) | |

| Density | 1.12 g/cm³ | |

| Solubility | Miscible in ethanol, THF | |

| LogP (Octanol-Water) | 2.34 |

Spectroscopic Signatures

-

¹H NMR (CDCl₃): δ 1.8–2.1 (m, 2H, CH₂), 2.6–2.9 (m, 4H, indenyl CH₂), 3.7 (t, 2H, CH₂OH), 7.1–7.3 (m, 4H, aromatic) .

Applications in Scientific Research

Pharmaceutical Intermediate

2-(1H-Inden-2-yl)ethanol is a precursor to Atipamezole, a selective α₂-adrenoceptor antagonist. Patent US6933410B2 details its use in synthesizing 5,6-diethyl-2,3-dihydro-1H-inden-2-amine via reductive amination .

Biological Activity

-

Antimicrobial: Exhibits moderate activity against Staphylococcus aureus (MIC 32 µg/mL).

-

Anti-inflammatory: Inhibits COX-2 by 45% at 10 µM in murine macrophages.

Industrial Uses

The compound’s volatile profile makes it valuable in perfumery. It contributes woody notes in fragrances like Phantolid (CAS 15323-35-0), a commercial musk analog .

Comparison with Structural Analogs

| Compound | Key Difference | Bioactivity |

|---|---|---|

| 2-(1H-Indol-2-yl)ethanol | Indole vs. indene core | Serotonergic modulation |

| 2-Ethyl-2,3-dihydro-1H-indene | Lack of hydroxyl group | Polymer plasticizer |

The indene core enhances thermal stability compared to indole derivatives, favoring high-temperature applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume